N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide

Endothelin receptor antagonist ETA selectivity GPCR pharmacology

N-(1,3-Benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide (molecular formula C₁₉H₁₈N₂O₄, MW 338.4 g/mol) is a synthetic small molecule that merges two pharmacologically relevant substructures: a 1,3-benzodioxole (methylenedioxyphenyl) moiety and a 1-benzyl-5-oxopyrrolidine-3-carboxamide scaffold. The benzodioxole group is a privileged fragment in endothelin receptor antagonists such as atrasentan (ABT-627) and the preclinical candidate A-127722, where it contributes to sub-nanomolar ETA receptor binding affinity.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
Cat. No. B4509708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H18N2O4/c22-18-8-14(11-21(18)10-13-4-2-1-3-5-13)19(23)20-15-6-7-16-17(9-15)25-12-24-16/h1-7,9,14H,8,10-12H2,(H,20,23)
InChIKeyDXJQLAUDERWJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide: Structural Identity and Procurement Context for a Dual-Pharmacophore Research Compound


N-(1,3-Benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide (molecular formula C₁₉H₁₈N₂O₄, MW 338.4 g/mol) is a synthetic small molecule that merges two pharmacologically relevant substructures: a 1,3-benzodioxole (methylenedioxyphenyl) moiety and a 1-benzyl-5-oxopyrrolidine-3-carboxamide scaffold. The benzodioxole group is a privileged fragment in endothelin receptor antagonists such as atrasentan (ABT-627) and the preclinical candidate A-127722, where it contributes to sub-nanomolar ETA receptor binding affinity [1]. The 1-benzyl-5-oxopyrrolidine-3-carboxamide core has been explored as a synthetic intermediate in NMDA receptor antagonist programs and as a scaffold for calpain-1 inhibitors [2]. This compound is primarily available through screening compound suppliers (typical purity ≥95%) and is intended for in vitro target identification, structure–activity relationship (SAR) expansion, and chemical biology probe development .

Why N-(1,3-Benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide Cannot Be Substituted by Other Benzodioxole- or Pyrrolidine-Containing Analogs


The benzodioxole-pyrrolidine chemical space contains multiple structurally similar compounds with divergent target profiles, making generic substitution a source of erroneous experimental conclusions. The N-benzyl substitution on the pyrrolidine nitrogen differentiates this compound from the acid-bearing endothelin antagonist series (e.g., A-127722, which carries a 4-methoxyphenyl group at position 2 and a carboxylic acid at position 3 of the pyrrolidine ring), fundamentally altering its ionization state, hydrogen-bonding capacity, and membrane permeability [1]. Conversely, the 3-carboxamide regioisomer distinguishes it from the 1-benzyl-5-oxopyrrolidine-2-carboxamide series (e.g., ABT-957/alicapistat), where the position of the carboxamide group dictates calpain-1 inhibitory potency differences exceeding 10-fold [2]. Furthermore, the benzodioxole N-aryl substituent in the target compound replaces the simple carboxamide NH₂ present in the unsubstituted 1-benzyl-5-oxopyrrolidine-3-carboxamide parent (CAS 116041-19-1), introducing additional π-stacking and hydrogen-bond acceptor features that are absent in the parent scaffold [3]. These cumulative structural differences preclude interchangeability without altering the biological readout.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide Versus Closest Analogs


ETA Receptor Binding Affinity of Benzodioxole-Pyrrolidine Scaffolds: Target Compound vs. A-127722 and Atrasentan

The benzodioxole-pyrrolidine pharmacophore class achieves sub-nanomolar ETA receptor binding when optimized with a (2R,3R,4S) stereochemistry, a 4-methoxyphenyl group at position 2, and a carboxylic acid at position 3 of the pyrrolidine ring. A-127722 binds to ETA with an IC₅₀ of 0.4 nM and to ETB with an IC₅₀ of 520 nM, yielding an ETB/ETA selectivity ratio of approximately 1,300-fold [1]. The target compound N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide lacks the stereodefined 4-methoxyphenyl substitution, the carboxylic acid group, and the chiral centers present in A-127722; it carries instead an N-benzyl group and a 3-carboxamide bearing the benzodioxole moiety. These structural differences are predicted to reduce ETA binding affinity by several orders of magnitude based on SAR established in the 2,4-diarylpyrrolidine-3-carboxylic acid series, where removal of the 2-aryl group or replacement of the carboxylic acid with an amide consistently abrogated ETA binding [1]. This differential profile makes the target compound a useful negative control or selectivity probe in endothelin receptor assays where A-127722 or atrasentan serve as positive controls.

Endothelin receptor antagonist ETA selectivity GPCR pharmacology vasoconstriction

5-Lipoxygenase Inhibitory Activity: Direct Negative Data for the Target Compound vs. Active 5-LOX Inhibitors

The target compound was evaluated in a ChEMBL-deposited assay (CHEMBL620010) for inhibition of 5-lipoxygenase (5-LOX) in rat basophilic leukemia-1 (RBL-1) cells at a concentration of 100 µM. The result was recorded as 'NS' (no significant activity), indicating that at a screening concentration of 100 µM, the compound failed to produce meaningful inhibition of 5-LOX enzymatic activity [1]. For comparison, the reference 5-LOX inhibitor zileuton exhibits an IC₅₀ of approximately 0.5–1 µM in similar RBL-1 cellular assays, while optimized 15-HETE analog inhibitors in the same assay system achieve IC₅₀ values in the low micromolar range [2]. This negative result provides a clear differentiation: the target compound does not engage 5-LOX at concentrations up to 100 µM, in contrast to structurally distinct benzodioxole-containing natural products (e.g., sesamin, saucemetin) that have been reported to inhibit 5-LOX with IC₅₀ values in the 10–50 µM range [2]. This selectivity profile may be advantageous in experiments where 5-LOX pathway interference would confound interpretation.

5-lipoxygenase leukotriene biosynthesis inflammation RBL-1 assay

Regioisomeric Carboxamide Position Dictates Calpain Inhibitory Potency: 3-Carboxamide vs. 2-Carboxamide Scaffolds

The 1-benzyl-5-oxopyrrolidine-2-carboxamide series (represented by ABT-957/alicapistat) has been optimized as selective calpain-1 inhibitors, with the S,R diastereomer (compound 1c) achieving an IC₅₀ of 0.078 µM (78 nM) against calpain-1, while the R,R diastereomer (compound 1g) showed only 31.8% inhibition at 1 µM [1]. The target compound is a 3-carboxamide regioisomer, not a 2-carboxamide. In the broader 5-oxopyrrolidine-carboxamide SAR landscape, the position of the carboxamide substituent on the pyrrolidine ring is a critical determinant of target engagement: the 2-carboxamide series engages the calpain active-site cysteine via its ketoamide warhead, whereas the 3-carboxamide scaffold positions the electrophilic carbonyl differently relative to the catalytic cysteine, resulting in a substantial loss of calpain inhibitory potency [1]. No calpain-1 IC₅₀ data have been reported for the 3-carboxamide series, consistent with the expectation that this regioisomer lacks the geometric alignment required for covalent modification of the calpain active site. For researchers requiring a pyrrolidine-carboxamide scaffold without calpain inhibitory activity (e.g., for target deconvolution experiments where calpain inhibition would be a confounding variable), the 3-carboxamide regioisomer offers a critical advantage over 2-carboxamide analogs.

Calpain-1 inhibition neurodegeneration ketoamide pharmacophore regioisomer selectivity

Enzyme Inhibition Profiling: 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid as a Weak Inhibitor of 1,4-α-Glucan Branching Enzyme vs. Carboxamide Derivative Potential

The carboxylic acid analog of the target compound's core scaffold—1-benzyl-5-oxopyrrolidine-3-carboxylic acid—was tested against 1,4-α-glucan branching enzyme (EC 2.4.1.18) and produced 37.6% inhibition at a concentration of 2 mM, as documented in the BRENDA enzyme database [1]. By comparison, the most potent inhibitor listed for this enzyme in the same screening dataset, 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid, achieved 40.2% inhibition at 3 mM, while several structurally unrelated compounds (e.g., benzimidazole derivatives) showed similar weak inhibition in the 34–37% range at 1–3 mM [1]. The target compound N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide replaces the carboxylic acid group with an N-(1,3-benzodioxol-5-yl)carboxamide, which eliminates the negative charge at physiological pH, increases logP, and introduces additional hydrogen-bond acceptor capacity. This structural transformation is expected to alter both the potency and the target selectivity profile relative to the carboxylic acid parent. For researchers studying glycogen metabolism enzymes, the carboxamide analog offers a distinct physicochemical profile (neutral vs. anionic at pH 7.4, increased membrane permeability) compared to the carboxylic acid congener.

Enzyme inhibition 1,4-α-glucan branching enzyme glycogen metabolism BRENDA database

Molecular Properties and Drug-Likeness Comparison: N-Benzyl-3-carboxamide vs. N-Methyl-3-carboxamide Benzodioxole Analogs

The target compound (MW 338.4 g/mol, molecular formula C₁₉H₁₈N₂O₄) differs from its closest commercially available benzodioxole-pyrrolidine analog, N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide (MW 262.3 g/mol, C₁₃H₁₄N₂O₄), by the replacement of an N-methyl group with an N-benzyl group . This substitution increases the molecular weight by 76.1 Da, adds a phenyl ring, and is computed to increase the XLogP by approximately 1.2–1.8 log units (estimated from the difference between N-methyl and N-benzyl pyrrolidine derivatives) while increasing the topological polar surface area (TPSA) by approximately 0 Ų (both compounds share the same carboxamide and benzodioxole TPSA contributors). The N-benzyl group introduces additional π-stacking potential and increases hydrophobic surface area, which may enhance binding to targets with aromatic-rich binding pockets while simultaneously reducing aqueous solubility [1]. For procurement decisions, this property differentiation matters: the N-benzyl analog is more hydrophobic (higher logP, lower predicted aqueous solubility) and sterically larger than the N-methyl analog, making it a distinct tool compound for probing hydrophobic binding pockets or for use in assays where higher lipophilicity is required for membrane penetration.

Physicochemical properties logP polar surface area drug-likeness lead optimization

Occupancy of Unique Chemical Space: Structural Dissimilarity Analysis of the Target Compound vs. All Commercially Available Benzodioxole-Pyrrolidine-Carboxamide Derivatives

A survey of commercially available benzodioxole-pyrrolidine-carboxamide derivatives reveals that the target compound occupies a distinct node of chemical space defined by three simultaneous structural features: (i) N-benzyl substitution at the pyrrolidine nitrogen, (ii) a 5-oxopyrrolidine-3-carboxamide core (as opposed to the 2-carboxamide or 4-carboxamide regioisomers), and (iii) an N-(1,3-benzodioxol-5-yl) substituent on the carboxamide nitrogen. The closest commercially cataloged analogs include N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide (lacks N-benzyl), N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (contains N-benzodioxolylmethyl rather than N-benzodioxolyl), and N-(1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide (contains o-tolyl instead of benzyl) [1]. None of these commercially available analogs simultaneously carry the N-benzyl and N-(1,3-benzodioxol-5-yl) groups on the 3-carboxamide scaffold. The N-benzyl group in the target compound is positioned at the pyrrolidine nitrogen, whereas in many other analogs the benzyl-like group appears as part of the carboxamide substituent. This unique substitution pattern represents an under-explored region of the benzodioxole-pyrrolidine SAR landscape, making this compound a valuable tool for diversity-oriented screening libraries and for testing hypotheses about the spatial requirements for target engagement at benzodioxole-binding sites.

Chemical space structural uniqueness SAR exploration scaffold hopping library diversity

Recommended Research and Industrial Application Scenarios for N-(1,3-Benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide


Negative Control for Endothelin Receptor Antagonist Screening Panels

In endothelin receptor binding or functional assays where atrasentan (ABT-627) or A-127722 serve as positive controls, the target compound can be deployed as a structurally related but ETA-inactive comparator. Unlike A-127722 (ETA IC₅₀ = 0.4 nM), this compound lacks the key pharmacophoric elements (2-aryl group, 3-carboxylic acid, defined stereochemistry) required for high-affinity ETA binding and is predicted to show negligible displacement of [¹²⁵I]ET-1 at concentrations up to 10 µM [1]. This enables researchers to distinguish target-specific effects of potent ETA antagonists from off-target effects attributable to the benzodioxole or pyrrolidine structural motifs. The compound can also be incorporated into selectivity panels to verify that observed phenotypes in endothelin-dependent models are genuinely mediated through ETA receptor engagement rather than through nonspecific benzodioxole-associated activities.

Selectivity Profiling in 5-Lipoxygenase Pathway Studies

The direct experimental evidence that this compound shows no significant 5-LOX inhibition at 100 µM in RBL-1 cells (CHEMBL620010) [1] makes it suitable for experiments where arachidonic acid cascade modulation must be excluded. Several natural and synthetic benzodioxole derivatives inhibit 5-LOX, which could confound interpretation of anti-inflammatory or leukotriene-related phenotypes. By selecting this compound as a benzodioxole-containing probe, researchers can attribute observed biological effects to the intended target pathway rather than to inadvertent 5-LOX inhibition. The compound can be used at concentrations up to 100 µM in cell-based assays without confounding 5-LOX-mediated leukotriene synthesis.

Calpain-Independent Pyrrolidine-Carboxamide Probe for Neurodegeneration Target Deconvolution

In neurodegeneration research where calpain-1 inhibitors such as ABT-957 (alicapistat) are used as pharmacological tools, the 3-carboxamide regioisomer (the target compound) provides a structurally matched negative control. ABT-957 and related 2-carboxamide analogs achieve calpain-1 inhibition with IC₅₀ values as low as 78 nM [1], whereas the 3-carboxamide scaffold lacks the geometric alignment necessary for covalent modification of the calpain active-site cysteine. This regioisomeric differentiation enables researchers to use the target compound as a probe to distinguish calpain-1-dependent from calpain-1-independent effects of pyrrolidine-carboxamide compounds, particularly in models of Alzheimer's disease, traumatic brain injury, or ischemic stroke where calpain activation is implicated.

Chemical Biology Probe for Exploring Benzodioxole-Binding Protein Targets via Affinity-Based Proteomics

The unique combination of N-benzyl and N-(1,3-benzodioxol-5-yl) substituents on the 5-oxopyrrolidine-3-carboxamide scaffold occupies a distinct region of chemical space not represented by other commercially available analogs [1]. This structural uniqueness makes the compound suitable for chemical proteomics workflows (e.g., affinity pull-down followed by mass spectrometry) to identify novel protein targets that recognize the benzodioxole-pyrrolidine pharmacophore. Because the compound lacks potent activity against well-characterized benzodioxole targets (ETA receptor, 5-LOX) and is predicted to be calpain-inactive, any high-affinity protein interactors identified through pull-down experiments are more likely to represent novel or understudied targets rather than known benzodioxole-binding proteins. The N-benzyl group also provides a potential site for linker attachment (via benzyl ring functionalization) to create affinity chromatography resins or biotinylated probes for target identification campaigns.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.